3-(Trifluoromethyl)phenylhydrazine Hydrochloride
Overview
Description
3-(Trifluoromethyl)phenylhydrazine Hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2 and a molecular weight of 212.6 g/mol . It is an off-white to pale yellow solid that is used as an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors and anticancer agents .
Mechanism of Action
Target of Action
3-(Trifluoromethyl)phenylhydrazine Hydrochloride is an intermediate in the synthesis of pharmaceutical compounds including inhibitors and anticancer agents . .
Mode of Action
It is known to be used in the synthesis of isosteviol-fused pyrazolines and pyrazoles, which are potential anticancer agents
Biochemical Pathways
It is known to be used in the synthesis of compounds with antitubercular and fungicidal activity , suggesting it may influence pathways related to these biological processes.
Result of Action
As an intermediate in the synthesis of potential anticancer agents , it may contribute to the inhibition of cancer cell proliferation or other related effects.
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)phenylhydrazine Hydrochloride is known to participate in biochemical reactions. It is used in the synthesis of isosteviol-fused pyrazolines and pyrazoles, which are potential anticancer agents
Cellular Effects
It is known to be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may also cause respiratory irritation .
Molecular Mechanism
It is known to participate in the synthesis of certain compounds with potential anticancer activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride typically involves the reaction of 3-(Trifluoromethyl)nitrobenzene with hydrazine hydrate in the presence of a reducing agent such as iron powder or tin(II) chloride. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)phenylhydrazine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzene derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Amines.
Substitution: Substituted phenylhydrazine derivatives.
Scientific Research Applications
3-(Trifluoromethyl)phenylhydrazine Hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine Hydrochloride: Similar structure but with the trifluoromethyl group at the para position.
Phenylhydrazine Hydrochloride: Lacks the trifluoromethyl group, making it less reactive.
4-Fluorophenylhydrazine Hydrochloride: Contains a fluorine atom instead of a trifluoromethyl group.
Uniqueness
3-(Trifluoromethyl)phenylhydrazine Hydrochloride is unique due to the presence of the trifluoromethyl group at the meta position, which enhances its reactivity and stability compared to other phenylhydrazine derivatives . This makes it particularly valuable in the synthesis of pharmaceutical compounds and other organic molecules.
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-2-1-3-6(4-5)12-11;/h1-4,12H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVBLYYGZHLQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369838 | |
Record name | 3-(Trifluoromethyl)phenylhydrazine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3107-33-3 | |
Record name | Hydrazine, [3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3107-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 269918 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003107333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3107-33-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Trifluoromethyl)phenylhydrazine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(trifluoromethyl)phenyl]hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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